molecular formula C11H12Cl2O2S B2743681 Ethyl 2-[(2,5-dichlorophenyl)sulfanyl]propanoate CAS No. 1248500-70-0

Ethyl 2-[(2,5-dichlorophenyl)sulfanyl]propanoate

Cat. No.: B2743681
CAS No.: 1248500-70-0
M. Wt: 279.18
InChI Key: HBRSXIYDHPJEGD-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,5-dichlorophenyl)sulfanyl]propanoate is a synthetic organic compound characterized by a propanoate ester backbone with a sulfanyl (thioether) group at the α-carbon position, linked to a 2,5-dichlorophenyl aromatic ring. The 2,5-dichlorophenyl moiety contributes steric bulk and electronic effects, which may influence binding interactions in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,5-dichlorophenyl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2S/c1-3-15-11(14)7(2)16-10-6-8(12)4-5-9(10)13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRSXIYDHPJEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,5-dichlorophenyl)sulfanyl]propanoate typically involves the reaction of 2,5-dichlorothiophenol with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,5-dichlorophenyl)sulfanyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, acetone, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to Ethyl 2-[(2,5-dichlorophenyl)sulfanyl]propanoate exhibit significant antimicrobial activity. Studies have shown that derivatives of the 2,5-dimethylphenyl scaffold possess activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . This suggests that this compound could be explored further as a potential antimicrobial agent.

Anticancer Potential

The compound's structural characteristics may confer anticancer properties. Research on thiazole derivatives has demonstrated that similar compounds can inhibit cancer cell proliferation. For instance, thiazole-incorporated quinoline derivatives have shown efficacy against colon carcinoma and lung cancer cell lines . Given these findings, this compound may warrant investigation as a candidate for cancer treatment.

Agrochemical Applications

This compound may also find applications in agriculture as a pesticide or herbicide. The presence of the dichlorophenyl group is known to enhance biological activity against pests and diseases affecting crops. Its potential use in agrochemicals aligns with ongoing research into developing safer and more effective agricultural chemicals .

Case Studies

  • Antimicrobial Activity Study :
    • A study focused on thiazole derivatives indicated that compounds with similar structures to this compound exhibited broad-spectrum activity against drug-resistant strains of bacteria and fungi. This research supports the hypothesis that such compounds can serve as templates for new antimicrobial agents .
  • Anticancer Efficacy :
    • Research involving phenylthiazole derivatives demonstrated significant anticancer activity against various cancer cell lines. The results suggest that modifications to the phenyl ring can enhance efficacy, indicating that this compound could be an important compound in developing new anticancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,5-dichlorophenyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi.

Comparison with Similar Compounds

Key Compounds:

  • BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
  • BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide)
Property Ethyl 2-[(2,5-dichlorophenyl)sulfanyl]propanoate BD 1008 BD 1047
Chloro Substitution 2,5-dichloro 3,4-dichloro 3,4-dichloro
Backbone Propanoate ester Ethylamine-pyrrolidine Ethylamine-dimethylamine
Functional Groups Sulfanyl, ester Amine, pyrrolidine Amine, dimethylamine
Potential Target Not reported Sigma-1 receptor antagonist Sigma-1 receptor antagonist

Discussion :

  • The position of chlorine atoms on the phenyl ring (2,5 vs. 3,4) alters electronic and steric profiles. 3,4-Dichloro substitution in BD 1008 and BD 1047 is associated with high sigma-1 receptor affinity, whereas 2,5-dichloro substitution in the target compound may reduce receptor engagement due to altered dipole orientation.
  • The ester group in the target compound contrasts with the amine-based backbones of BD 1008/BD 1047, suggesting divergent pharmacokinetic properties. Esters are prone to hydrolysis, whereas amines may exhibit longer plasma half-lives.

Sulfur-Containing Compounds

Key Compounds:

  • O-Ethyl S-2-diisopropylmethylammonium ethyl phosphonothiolate iodide ()
Property This compound O-Ethyl S-2-diisopropylmethylammonium phosphonothiolate
Sulfur Linkage Thioether (C-S-C) Phosphonothiolate (P-S-C)
Core Structure Aromatic + ester Quaternary ammonium + organophosphorus
Reactivity Moderate oxidation susceptibility High reactivity due to P-S bond

Discussion :

  • The thioether group in the target compound is less reactive than the phosphonothiolate group in ’s compound, which may undergo hydrolysis or alkylation more readily.
  • The quaternary ammonium group in the phosphonothiolate derivative enhances water solubility, whereas the dichlorophenyl group in the target compound favors lipid membranes.

Hypothetical Esters with Variable Substituents

Compound Chloro Position Ester Group Sulfanyl Replacement
Ethyl 2-[(2,4-dichlorophenyl)sulfanyl]propanoate 2,4 Ethyl None
Mthis compound 2,5 Methyl None
Ethyl 2-[(2,5-dichlorophenyl)oxy]propanoate 2,5 Ethyl Oxygen (ether)

Discussion :

  • Methyl ester analogues may exhibit faster metabolic clearance compared to ethyl esters.

Research Findings and Limitations

  • BD 1008/BD 1047: Demonstrated nanomolar affinity for sigma-1 receptors, with 3,4-dichloro substitution critical for activity . The target compound’s 2,5-dichloro configuration may shift selectivity toward unrelated targets.
  • Phosphonothiolates: Used in nerve agent research due to P-S bond reactivity . The target compound lacks this liability, making it safer for therapeutic exploration.

Data Gaps: Direct pharmacological or toxicological data for this compound is absent in the provided evidence. Comparisons rely on structural extrapolation.

Biological Activity

Ethyl 2-[(2,5-dichlorophenyl)sulfanyl]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfanyl group attached to a propanoate backbone, with a dichlorophenyl moiety that enhances its biological activity. The molecular formula is C11H12Cl2OSC_{11}H_{12}Cl_2OS, and its structure can be represented as follows:

Ethyl 2 2 5 dichlorophenyl sulfanyl propanoate\text{Ethyl 2 2 5 dichlorophenyl sulfanyl propanoate}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing the dichlorophenyl group have shown significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

CompoundActivity against S. aureus (MIC µg/mL)Activity against E. faecium (MIC µg/mL)
This compoundTBDTBD
Compound 3h12
Compound 711

Cytotoxicity

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, some thiazole derivatives with similar structural features showed promising anticancer activity with IC50 values less than those of standard chemotherapeutics like doxorubicin .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several derivatives containing the dichlorophenyl group. Results indicated that compounds with this substitution were significantly more effective against methicillin-resistant S. aureus compared to non-substituted analogs .
  • Cytotoxic Effects : Another investigation focused on the cytotoxicity of thiazole derivatives against cancer cell lines such as Caco-2 and A549. The presence of the dichlorophenyl moiety was crucial for enhancing activity against these cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 2-[(2,5-dichlorophenyl)sulfanyl]propanoate, and what catalysts or solvents are most effective?

  • Methodological Answer : A common approach involves esterification of the corresponding propanoic acid derivative with ethanol under acidic catalysis. For example, sulfuric acid in ethanol at reflux (7–8 hours) effectively promotes ester formation, as demonstrated in the synthesis of ethyl 2-(3-chlorophenyl)propanoate . Thiol-ene or nucleophilic substitution reactions may also introduce the (2,5-dichlorophenyl)sulfanyl group, similar to sulfanyl-functionalized triazolopyridine synthesis via thiol intermediates . Purification typically involves aqueous workup (e.g., NaHCO₃ washing) and solvent evaporation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze chemical shifts for the ester carbonyl (~170 ppm in ¹³C NMR), aromatic protons (δ 7.2–7.8 ppm in ¹H NMR for dichlorophenyl), and sulfanyl-linked CH groups.
  • HRMS : Verify the molecular ion peak (e.g., calculated exact mass for C₁₁H₁₁Cl₂O₂S: 289.98 g/mol).
  • X-ray crystallography (if crystalline): Resolve bond angles and distances, as shown in studies of analogous sulfanylpropanoate esters .

Advanced Research Questions

Q. What strategies address regiochemical challenges during the introduction of the (2,5-dichlorophenyl)sulfanyl group?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, in electrophilic aromatic substitution, the 2,5-dichloro substitution pattern directs sulfanyl group placement via para/ortho activation. Computational modeling (e.g., DFT calculations) can predict reactive sites, while kinetic studies under varying temperatures (0–80°C) optimize selectivity . Competing pathways (e.g., over-chlorination) are mitigated using controlled stoichiometry of thiolating agents.

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

  • Methodological Answer : Splitting may arise from rotational isomerism around the C–S bond or dynamic effects. Variable-temperature NMR (e.g., −40°C to 25°C) can freeze conformers, revealing distinct peaks. For example, in ethyl 2-[(4-methylphenyl)sulfanyl]propanoate, slow rotation about the C–S bond at low temperatures resolved overlapping signals . Complementary techniques like IR (C=O stretch at ~1740 cm⁻¹) and LC-MS further validate assignments .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For sulfanylpropanoates, the electron-withdrawing dichlorophenyl group increases electrophilicity at the ester carbonyl, favoring hydrolysis or aminolysis. Solvent effects (e.g., ethanol vs. DMF) are incorporated via Polarizable Continuum Models (PCM) to refine predictions .

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